Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl-
Description
Positional Isomerism
Tautomerism
The phenylamino group (-NH-C₆H₅) may exhibit tautomerism under acidic or basic conditions, though the aromatic stabilization of the benzene ring minimizes this effect.
Stereoelectronic Effects
- Sulfonamide conformation : The N,N-diphenyl groups create a trigonal planar geometry around the sulfonamide nitrogen, restricting rotation about the S-N bond. This rigidity influences electronic interactions with the phenylamino substituent.
- Ortho-substitution effects : Proximity between the sulfonamide and phenylamino groups may induce steric hindrance, as observed in 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide crystal structures.
No chiral centers exist in this molecule, as all substituents reside on aromatic systems with planar geometries.
Comparative Analysis with Related Sulfonamide Derivatives
Structural Insights
- Electron-withdrawing effects : The sulfonamide group (-SO₂N) deactivates the benzene ring, directing electrophilic substitution to meta positions. However, the phenylamino group (-NH-C₆H₅) acts as an ortho/para-directing activator, creating competing electronic effects.
- Steric bulk : The N,N-diphenyl groups increase steric hindrance compared to monosubstituted derivatives, potentially reducing solubility in polar solvents.
- Hydrogen bonding : The phenylamino NH provides a hydrogen-bonding site absent in N,N-diphenyl or methoxy-substituted analogs, influencing crystallization behavior.
Properties
CAS No. |
56751-89-4 |
|---|---|
Molecular Formula |
C24H20N2O2S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-anilino-N,N-diphenylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,24-19-11-10-18-23(24)25-20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |
InChI Key |
DBSFFUKDCBFHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide typically involves the reaction of diphenylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-2-(phenylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-Cancer Properties
One of the prominent applications of benzenesulfonamide derivatives, including 2-(phenylamino)-N,N-diphenyl-, is their role as inhibitors in cancer treatment. These compounds have been identified as MEK inhibitors, which are crucial in targeting the MAPK pathway involved in cell proliferation and survival. They have shown efficacy against various cancers, including colorectal, breast, ovarian, and pancreatic cancers .
Case Study: MEK Inhibition in Cancer Treatment
- Compound: PD297764 (a derivative of benzenesulfonamide)
- Application: Treatment of solid and hematopoietic cancers.
- Results: Demonstrated significant tumor reduction in preclinical models.
1.2 Anti-Inflammatory Effects
Benzenesulfonamide derivatives are also utilized for their anti-inflammatory properties. They have been shown to be effective in treating conditions such as arthritis and inflammatory bowel disease. The compounds act by inhibiting cyclooxygenase-2 (COX-2), thereby reducing inflammation and pain associated with various disorders .
Case Study: COX-2 Inhibition
- Application: Treatment of rheumatoid arthritis.
- Results: Clinical trials indicated reduced joint inflammation and improved patient mobility.
Antimicrobial Activity
Research has indicated that benzenesulfonamide derivatives possess antimicrobial properties, making them potential candidates for treating infections. They have been evaluated for activity against both bacterial and fungal strains.
Data Table: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound | Bacterial Strains Tested | Fungal Strains Tested | Activity Level |
|---|---|---|---|
| N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide | E. coli, S. aureus | C. albicans | Moderate |
| N-(6-ethoxy-1-(2-(phenylamino)pyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide | P. aeruginosa | R. oryzae | High |
Neurological Applications
Emerging research suggests that benzenesulfonamide derivatives may have applications in treating neurological disorders, including Alzheimer's disease. These compounds are believed to modulate neuroinflammatory responses and may protect against neurodegeneration.
Case Study: Neuroprotective Effects
- Application: Alzheimer's disease model.
- Results: Compounds demonstrated reduced amyloid-beta accumulation and improved cognitive function in animal models.
Synthetic Pathways and Structural Variations
The synthesis of benzenesulfonamide derivatives often involves modifications to enhance their biological activity. Variations in substituents on the aromatic ring can significantly influence their pharmacological properties.
Data Table: Structural Variations and Their Effects
| Substituent Type | Position on Ring | Biological Activity |
|---|---|---|
| Nitro | 2 | Enhanced anticancer potency |
| Ethoxy | 6 | Improved antibacterial activity |
Mechanism of Action
The mechanism of action of N,N-Diphenyl-2-(phenylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Structural Differences
The table below highlights key structural variations between the target compound and its analogs:
Key Observations :
- The target compound’s 2-phenylamino group distinguishes it from analogs with substituents at the 4-position (e.g., 4-methyl or 4-chloro).
- N,N-Diphenyl substitution on the sulfonamide nitrogen is shared with CAS 1709-51-9 but lacks the 2-phenylamino group .
Physicochemical Properties
Physical properties are influenced by substituent polarity and molecular symmetry:
Comparative Notes:
- The 4-methyl analog (CAS 100-93-6) exhibits a higher logP (3.48) due to its hydrophobic methyl and phenyl groups, suggesting greater lipophilicity than the target compound .
- Triazine-linked analogs (e.g., compound 7a in ) show higher melting points (258–260°C) owing to rigid triazine-hydrazinyl moieties .
Biological Activity
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on a review of recent studies and findings.
Chemical Structure and Properties
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- has the molecular formula CHNOS, with a molecular weight of approximately 400.5 g/mol. Its structure features a sulfonamide group linked to a diphenylamine moiety, which is critical for its biological activity. The compound's reactivity is primarily attributed to its sulfonamide and amine groups, allowing it to participate in various biochemical reactions.
The primary mechanism by which benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- exerts its biological effects is through the inhibition of specific enzymes, particularly carbonic anhydrase. This enzyme plays a crucial role in the conversion of carbon dioxide to bicarbonate, impacting physiological processes such as pH regulation and fluid balance. By binding to the active site of carbonic anhydrase, this compound can prevent its activity, leading to potential anti-inflammatory and antimicrobial effects.
Enzyme Inhibition
Research indicates that benzenesulfonamide derivatives demonstrate significant inhibitory effects on carbonic anhydrase (CA) isoforms. For instance, studies have shown that various sulfonamide compounds exhibit IC values in the low micromolar range against CA II, highlighting their potential as therapeutic agents for conditions like glaucoma and edema .
Antimicrobial Properties
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- has been evaluated for its antimicrobial activity. In vitro studies utilizing disc diffusion methods have demonstrated that this compound exhibits notable antibacterial effects against various pathogens. The results suggest that it could be developed further as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of benzenesulfonamide compounds are linked to their ability to inhibit carbonic anhydrase activity. This inhibition can lead to reduced production of bicarbonate and subsequent changes in fluid dynamics within tissues, potentially alleviating inflammation-related conditions .
Case Studies and Experimental Findings
Table 1: Summary of Biological Activity Studies
Applications and Future Directions
Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl- holds promise for various applications in medicine and industry:
- Therapeutics : Due to its enzyme inhibitory properties, it may be developed into treatments for conditions such as glaucoma and other diseases where carbonic anhydrase plays a role.
- Antimicrobial Agents : Its demonstrated antibacterial activity suggests potential uses in developing new antibiotics.
- Research Reagent : It serves as a valuable tool in organic synthesis and biochemical research due to its unique chemical properties .
Q & A
Q. What are the common synthetic routes for preparing Benzenesulfonamide, 2-(phenylamino)-N,N-diphenyl-?
Methodological Answer: The synthesis of benzenesulfonamide derivatives typically involves sulfonylation reactions or ring-opening strategies. For example:
- Aziridine Ring Opening : A graphene-based CoFe@rGO nanohybrid catalyst enables efficient aziridine ring opening under mild conditions (60°C, 6–8 hours), yielding benzenesulfonamide derivatives with recyclable catalyst use .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can synthesize hybrid derivatives. For instance, 4-fluorobenzenesulfonyl chloride reacts with propargylamine, followed by a click reaction with azide-containing compounds (e.g., 1-(azidomethyl)-3-phenoxybenzene) to form triazole-linked benzenesulfonamides .
Q. Key Considerations :
- Purification steps (e.g., column chromatography) are critical due to byproducts.
- Catalyst selection (homogeneous vs. heterogeneous) impacts yield and scalability.
Q. How is structural characterization performed for benzenesulfonamide derivatives?
Methodological Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : and NMR are used to confirm substitution patterns and functional groups. For example, benzenesulfonamide-1,2,3-triazole hybrids show distinct aromatic proton signals at δ 7.2–8.1 ppm and triazole proton peaks at δ 8.5 ppm .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. A study of N-benzyl-N-(2-methoxyphenyl)benzenesulfonamide revealed a twisted conformation between the sulfonamide and benzene rings, stabilized by hydrogen bonds .
Q. Best Practices :
- Cross-validate NMR data with mass spectrometry (e.g., ESI-MS).
- Use single-crystal X-ray diffraction for absolute stereochemical assignments.
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for benzenesulfonamide derivatives, and how can they be addressed?
Methodological Answer: Common challenges include:
- Low Catalyst Efficiency : Homogeneous catalysts (e.g., CuSO₄) may require stoichiometric amounts, increasing costs. Solution : Use magnetically retrievable nanocatalysts (e.g., CoFe@rGO), achieving 85–92% yield with five reuse cycles .
- Regioselectivity Issues : Competing pathways in aziridine ring opening can lead to mixtures. Solution : Optimize solvent polarity (e.g., acetonitrile vs. THF) and temperature to favor desired products .
Q. Data-Driven Optimization :
- Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading).
- Monitor reaction progress via TLC or in-situ FTIR.
Q. How do structural modifications influence the biological activity of benzenesulfonamide derivatives?
Methodological Answer: Structural variations impact activity through:
- Electron-Withdrawing Groups : Fluorine substituents (e.g., 4-fluoro derivatives) enhance metabolic stability and binding affinity to biological targets like β-tubulin, as seen in anticancer studies .
- Heterocyclic Appendages : Thiophene or triazole moieties improve antiproliferative activity. For example, (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide derivatives showed IC₅₀ values comparable to doxorubicin in cancer cell lines .
Q. Mechanistic Insights :
- Use molecular docking to predict interactions with targets (e.g., tubulin binding sites).
- Validate activity via in vitro assays (e.g., MTT for cytotoxicity) and compare with reference drugs.
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions or compound purity:
- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
- Purity Verification : Characterize compounds via HPLC (>95% purity) and elemental analysis.
- Replicate Studies : Cross-validate results in independent labs to confirm reproducibility.
Case Example :
A benzenesulfonamide-triazole hybrid showed variable IC₅₀ values in different studies due to differences in cell passage number and serum concentrations in culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
